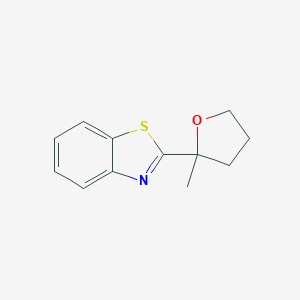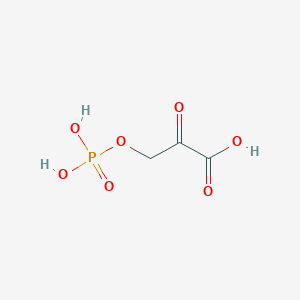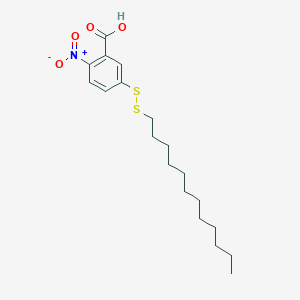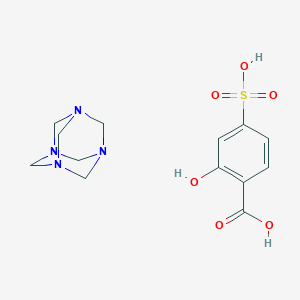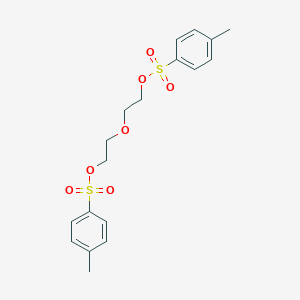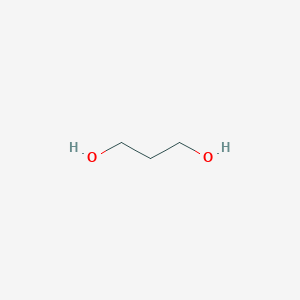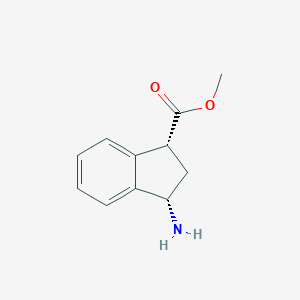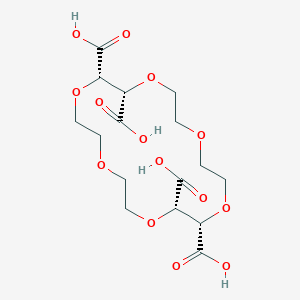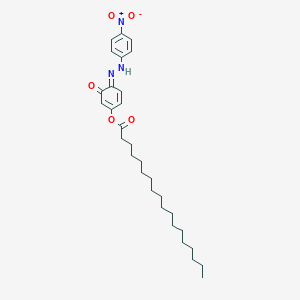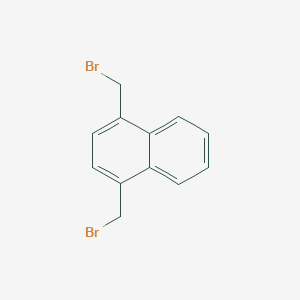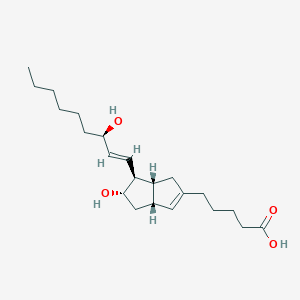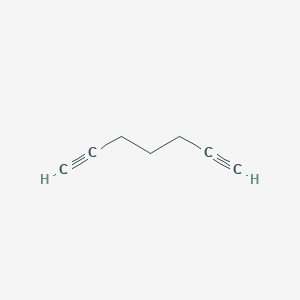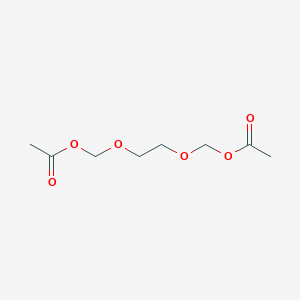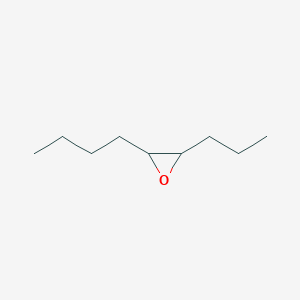
2-Phenylthio-5-propionylphenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylacetic acid derivatives, including compounds like 2-Phenylthio-5-propionylphenylacetic acid, are significant in various chemical and pharmaceutical research areas due to their versatile chemical properties and potential applications. These compounds are involved in a wide range of synthetic pathways and have been studied for their chemical reactivity, physical properties, and potential as intermediates in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of phenylacetic acid derivatives often involves complex reactions, including photostimulated reactions, amidation, and etherification processes. For instance, phenylacetic acid dianions react via an SRN1 process with aryl halides under photostimulation to afford aryl substitution products, showcasing the influence of metallic cations on the regiochemistry of arylation (Nwokogu et al., 2000). Another example is the synthesis of 3,4-(methylenedioxy) phenylacetic acid via a multi-step process starting from piperonal aldehyde (Han Xue-lian, 2007).
Molecular Structure Analysis
The molecular structure of phenylacetic acid derivatives is crucial in determining their chemical reactivity and physical properties. Studies involving X-ray diffraction and NMR spectroscopy provide insights into the arrangement of atoms within these molecules, affecting their reactivity and interaction with other compounds.
Chemical Reactions and Properties
Phenylacetic acid derivatives undergo various chemical reactions, including reductions, cyclizations, and C-S coupling/C-H functionalization. For instance, iodide-catalyzed reductions have been developed for the synthesis of phenylacetic acids, demonstrating the versatility of these compounds in synthetic chemistry (Milne et al., 2011).
Applications De Recherche Scientifique
Anticancer and Antimicrobial Activities
Phenylacetic acid derivatives have been studied for their potential anticancer and antimicrobial properties. For instance, research has isolated phenylacetic acid derivatives from the culture mycelia of Curvularia lunata, which showed inhibition of growth in several bacteria and fungi, indicating its antimicrobial potency (Varma et al., 2006). Furthermore, phenylaminosulfanyl-1,4-naphthoquinone derivatives, containing the phenylthio group, demonstrated significant cytotoxic activity against human cancer cell lines, showcasing their potential as anticancer agents (Ravichandiran et al., 2019).
Metal-Organic Complexes and Supramolecular Chemistry
Studies have explored the synthesis and characterization of novel metal-organic supramolecular complexes involving derivatives of phenylthio-phenylacetic acids. These complexes, characterized by their crystal structure and properties, offer insights into the construction of 3-D supramolecular networks, potentially useful in material science and catalysis (Yin et al., 2014). Another research highlighted the synthesis of coordination polymers based on carboxylic acid ligands containing sulfur, revealing their structural intricacies and potential applications in supramolecular architecture (Li et al., 2020).
Corrosion Inhibition
The application of phenylthio derivatives in corrosion inhibition has been documented, where certain phenylthio-pyrrole carbonitriles effectively inhibited mild steel corrosion in acidic conditions. These studies provide a foundation for developing new corrosion inhibitors with enhanced efficiency and specificity (Verma et al., 2015).
Safety And Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
2-(2-phenylsulfanyl-5-propanoylphenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3S/c1-2-15(18)12-8-9-16(13(10-12)11-17(19)20)21-14-6-4-3-5-7-14/h3-10H,2,11H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDXFJQJYOGXHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00545840 |
Source


|
| Record name | [2-(Phenylsulfanyl)-5-propanoylphenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylthio-5-propionylphenylacetic acid | |
CAS RN |
103918-73-6 |
Source


|
| Record name | [2-(Phenylsulfanyl)-5-propanoylphenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

